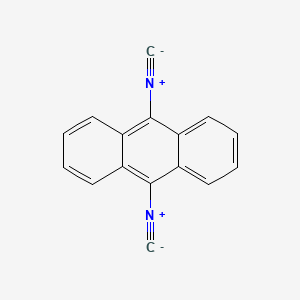
9,10-Diisocyanoanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Diisocyanoanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two isocyano groups (-NC) attached to the 9th and 10th positions of the anthracene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diisocyanoanthracene typically involves the functionalization of anthracene at the 9th and 10th positions. One common method is the reaction of 9,10-dibromoanthracene with sodium cyanide in the presence of a palladium catalyst. This reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by isocyano groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 9,10-Diisocyanoanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the isocyano groups to amine groups.
Substitution: The isocyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the isocyano groups.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Diaminoanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
9,10-Diisocyanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy.
作用机制
The mechanism of action of 9,10-Diisocyanoanthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
相似化合物的比较
9,10-Dicyanoanthracene: Similar in structure but with cyano groups instead of isocyano groups.
9,10-Dimethylanthracene: Contains methyl groups at the 9th and 10th positions.
9,10-Dibromoanthracene: Contains bromine atoms at the 9th and 10th positions.
Uniqueness: 9,10-Diisocyanoanthracene is unique due to the presence of isocyano groups, which impart distinct electronic and steric properties. These properties influence its reactivity and photophysical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
属性
CAS 编号 |
139513-41-0 |
|---|---|
分子式 |
C16H8N2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
9,10-diisocyanoanthracene |
InChI |
InChI=1S/C16H8N2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H |
InChI 键 |
WBFKYEJSQKXWLS-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


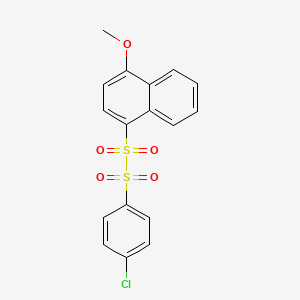
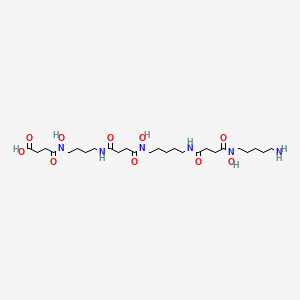
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
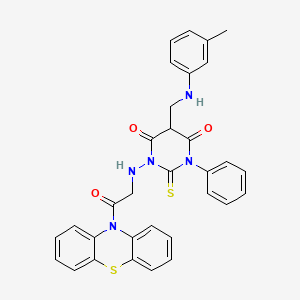
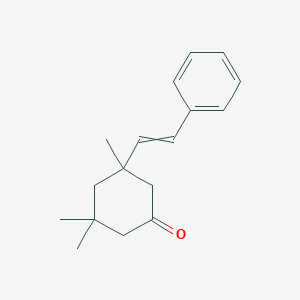
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
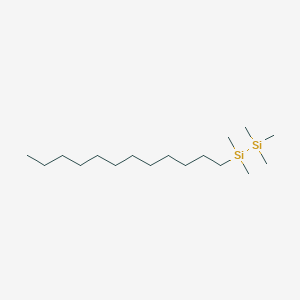
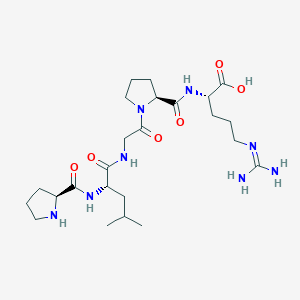
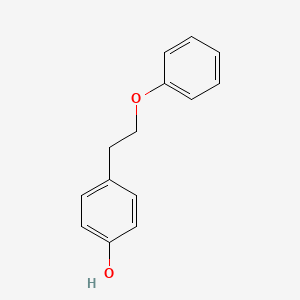
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)

![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)

